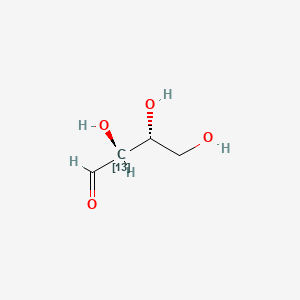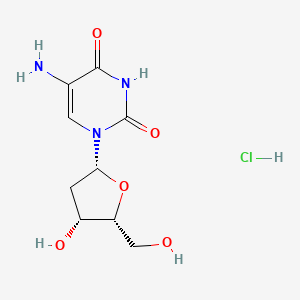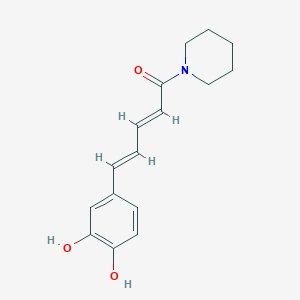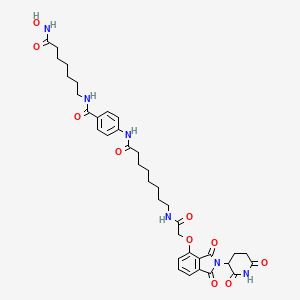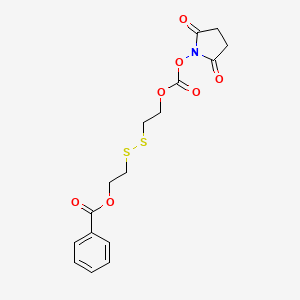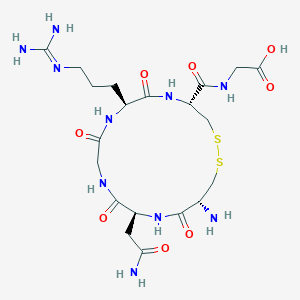
(4-Nitrophenyl)(phenyl)methanone-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Nitrophenyl)(phenyl)methanone-d5 is a deuterium-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is a derivative of (4-Nitrophenyl)(phenyl)methanone, where five hydrogen atoms are replaced by deuterium. The molecular formula of this compound is C13H4D5NO3, and it has a molecular weight of 232.25 g/mol . Deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .
Méthodes De Préparation
The synthesis of (4-Nitrophenyl)(phenyl)methanone-d5 involves the incorporation of deuterium into the parent compound, (4-Nitrophenyl)(phenyl)methanone. One common method for synthesizing deuterium-labeled compounds is through the use of deuterated reagents or solvents. For example, the parent compound can be subjected to a deuterium exchange reaction in the presence of deuterated solvents such as deuterated chloroform (CDCl3) or deuterated water (D2O). The reaction conditions typically involve heating the mixture to facilitate the exchange of hydrogen atoms with deuterium atoms .
Analyse Des Réactions Chimiques
(4-Nitrophenyl)(phenyl)methanone-d5 undergoes various chemical reactions, including:
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation: The compound can undergo oxidation reactions where the phenyl group can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Applications De Recherche Scientifique
(4-Nitrophenyl)(phenyl)methanone-d5 has several applications in scientific research:
Chemistry: It is used as an internal standard in analytical chemistry to quantify the concentration of other compounds in a mixture.
Biology: The compound is used in metabolic studies to trace the metabolic pathways of drugs and other bioactive molecules.
Medicine: Deuterium-labeled compounds like this compound are used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: The compound is used in the development of new materials and catalysts for industrial processes.
Mécanisme D'action
The mechanism of action of (4-Nitrophenyl)(phenyl)methanone-d5 is primarily related to its use as a tracer in scientific studies. The deuterium atoms in the compound allow researchers to track its movement and transformation within biological systems. The molecular targets and pathways involved depend on the specific application and the compound being studied. For example, in pharmacokinetic studies, the compound may interact with enzymes and transporters involved in drug metabolism .
Comparaison Avec Des Composés Similaires
(4-Nitrophenyl)(phenyl)methanone-d5 is unique due to its deuterium labeling, which distinguishes it from its non-deuterated counterpart, (4-Nitrophenyl)(phenyl)methanone. Similar compounds include:
(4-Nitrophenyl)(phenyl)methanone: The non-deuterated version of the compound.
(4-Nitrophenyl)(phenyl)methanone-d3: A partially deuterated version with three deuterium atoms.
(4-Nitrophenyl)(phenyl)methanone-d7: A more extensively deuterated version with seven deuterium atoms.
These similar compounds can be used in various research applications, but the extent of deuterium labeling can affect their properties and suitability for specific studies.
Propriétés
Formule moléculaire |
C13H9NO3 |
|---|---|
Poids moléculaire |
232.25 g/mol |
Nom IUPAC |
(4-nitrophenyl)-(2,3,4,5,6-pentadeuteriophenyl)methanone |
InChI |
InChI=1S/C13H9NO3/c15-13(10-4-2-1-3-5-10)11-6-8-12(9-7-11)14(16)17/h1-9H/i1D,2D,3D,4D,5D |
Clé InChI |
ZYMCBJWUWHHVRX-RALIUCGRSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=CC=C(C=C2)[N+](=O)[O-])[2H])[2H] |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





